molecular formula C8H4ClF3IN B13704824 N-(2-iodophenyl)trifluoroacetimidoyl chloride

N-(2-iodophenyl)trifluoroacetimidoyl chloride

Cat. No.: B13704824
M. Wt: 333.47 g/mol
InChI Key: MWUIPXRSLWLIFP-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)trifluoroacetimidoyl chloride is a chemical compound known for its unique structure and reactivity. It contains an iodine atom attached to a phenyl ring, which is further connected to a trifluoroacetimidoyl chloride group. This compound is of significant interest in organic synthesis due to its ability to introduce trifluoromethyl groups into various molecules, which can enhance their chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)trifluoroacetimidoyl chloride typically involves the reaction of 2-iodoaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of a chlorinating agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine, chlorinating agents, and transition metal catalysts such as palladium or copper. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound include trifluoromethylated aromatic compounds and heterocycles, which are valuable in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)trifluoroacetimidoyl chloride involves the activation of the trifluoroacetimidoyl group, which can then participate in various chemical reactions. The iodine atom serves as a leaving group, facilitating the formation of reactive intermediates that can undergo further transformations .

Comparison with Similar Compounds

Similar Compounds

    N-phenyltrifluoroacetimidoyl chloride: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.

    2,2,2-trifluoro-N-phenylacetimidoyl chloride: Another related compound with similar reactivity but different substitution patterns on the phenyl ring.

Uniqueness

N-(2-iodophenyl)trifluoroacetimidoyl chloride is unique due to the presence of both the iodine atom and the trifluoroacetimidoyl group, which together enhance its reactivity and versatility in organic synthesis.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-iodophenyl)ethanimidoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3IN/c9-7(8(10,11)12)14-6-4-2-1-3-5(6)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUIPXRSLWLIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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